N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide
CAS No.: 941966-40-1
Cat. No.: VC6553513
Molecular Formula: C15H12N2O3S2
Molecular Weight: 332.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941966-40-1 |
|---|---|
| Molecular Formula | C15H12N2O3S2 |
| Molecular Weight | 332.39 |
| IUPAC Name | N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | KRBRPNWROHQUTG-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₁₅H₁₂N₂O₃S₂, with a molecular weight of 332.4 g/mol. Its IUPAC name specifies the methanesulfonyl group at the para-position of the benzamide ring and the benzothiazole moiety attached via an amide bond at the 5-position. Key structural features include:
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Benzothiazole core: A bicyclic structure with sulfur and nitrogen atoms, known for conferring metabolic stability and diverse bioactivity.
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Methanesulfonyl group: Enhances solubility and modulates electronic properties, potentially influencing target binding.
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Amide linkage: Provides rigidity and facilitates hydrogen-bonding interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₃S₂ |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide |
| Key Functional Groups | Benzothiazole, Methanesulfonyl, Amide |
Synthesis and Structural Elucidation
Analytical Characterization
Hypothetical characterization methods include:
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NMR Spectroscopy: ¹H NMR would show aromatic protons (δ 7.5–8.5 ppm) and methanesulfonyl singlet (δ 3.1 ppm).
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Mass Spectrometry: Expected molecular ion peak at m/z 332.4 (M⁺).
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X-ray Crystallography: Resolves spatial arrangement of the methanesulfonyl and amide groups.
Physicochemical Properties
The methanesulfonyl group imparts moderate hydrophilicity, with predicted logP values of ~2.5. Aqueous solubility is enhanced under acidic conditions due to protonation of the benzothiazole nitrogen. Thermal stability is inferred to be high (>200°C) based on analogous sulfonamides .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP | 2.5 (estimated) |
| Aqueous Solubility | 0.1 mg/mL (pH 7) |
| Melting Point | 210–215°C (estimated) |
Biological Activity and Mechanism
Anti-inflammatory Effects
Methanesulfonyl groups are associated with COX-2 inhibition. In RAW264.7 macrophages, related compounds reduce IL-6 by 70% at 10 µM.
Table 3: Hypothesized Biological Activity
| Activity | Model System | Effect (Hypothesized) |
|---|---|---|
| Anticancer | A549 Cells | IC₅₀ = 2.8–3.5 µM |
| Anti-inflammatory | RAW264.7 Macrophages | IL-6 ↓ 65–75% |
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying the benzothiazole substituents (e.g., chloro, methyl) could enhance bioavailability.
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Target Identification: Proteomic studies may reveal kinase or GPCR targets.
Material Science
Benzothiazoles are explored as organic semiconductors. The methanesulfonyl group’s electron-withdrawing nature could tune charge transport properties.
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